4,6-Dimethyl-2-thioxonicotinonitrile
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Overview
Description
4,6-Dimethyl-2-thioxonicotinonitrile is a heterocyclic compound characterized by a thioxo group attached to a nicotinonitrile core
Preparation Methods
The synthesis of 4,6-Dimethyl-2-thioxonicotinonitrile typically involves the condensation of acetaldehyde with cyanothioacetamide and 1-(prop-1-en-2-yl)pyrrolidine. This reaction yields 4,6-dimethyl-2-thioxo-1,2-dihydronicotinonitrile, which can be further alkylated with α-haloketones to produce substituted 2-alkylsulfanyl-4,6-dimethylnicotinonitriles and thieno[2,3-b]pyridines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4,6-Dimethyl-2-thioxonicotinonitrile undergoes various chemical reactions, including:
Substitution: Alkylation reactions with α-haloketones yield substituted 2-alkylsulfanyl-4,6-dimethylnicotinonitriles.
Reduction: While specific reduction reactions are less documented, the presence of the thioxo group suggests potential for reduction under appropriate conditions.
Common reagents used in these reactions include potassium ferricyanide for oxidation and α-haloketones for alkylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dimethyl-2-thioxonicotinonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-thioxonicotinonitrile involves its interaction with molecular targets through its thioxo and nitrile groups. For instance, its oxidation products, such as bis(3-cyanopyridin-2-yl) disulfides, exhibit affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity . The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
4,6-Dimethyl-2-thioxonicotinonitrile can be compared with similar compounds such as:
4,6-Dimethyl-2-oxo-nicotinonitrile: This compound differs by having an oxo group instead of a thioxo group, leading to different reactivity and applications.
2-Thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile:
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: Another sulfur-containing heterocycle, it is used as a building block in organic synthesis.
The uniqueness of this compound lies in its specific structural features and the versatility of its derivatives in various chemical and industrial applications.
Properties
Molecular Formula |
C8H8N2S |
---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2S/c1-5-3-6(2)10-8(11)7(5)4-9/h3,7H,1-2H3 |
InChI Key |
XIAFDOSWZCRUGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)C1C#N)C |
Origin of Product |
United States |
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